Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-enoate
CAS No.: 914939-54-1
Cat. No.: VC11675546
Molecular Formula: C18H20F3NO4
Molecular Weight: 371.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 914939-54-1 |
|---|---|
| Molecular Formula | C18H20F3NO4 |
| Molecular Weight | 371.3 g/mol |
| IUPAC Name | methyl 2-[phenylmethoxycarbonyl(prop-2-enyl)amino]-2-(trifluoromethyl)pent-4-enoate |
| Standard InChI | InChI=1S/C18H20F3NO4/c1-4-11-17(15(23)25-3,18(19,20)21)22(12-5-2)16(24)26-13-14-9-7-6-8-10-14/h4-10H,1-2,11-13H2,3H3 |
| Standard InChI Key | QWGACATUCXSVDN-UHFFFAOYSA-N |
| SMILES | COC(=O)C(CC=C)(C(F)(F)F)N(CC=C)C(=O)OCC1=CC=CC=C1 |
| Canonical SMILES | COC(=O)C(CC=C)(C(F)(F)F)N(CC=C)C(=O)OCC1=CC=CC=C1 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a central α-carbon bearing both a trifluoromethyl (-CF₃) group and a Cbz-protected allylamine. The pent-4-enoate chain terminates in a methyl ester, while the allyl group introduces unsaturation for further functionalization. Key structural elements include:
-
Benzyloxycarbonyl (Cbz) group: Provides acid-stable protection for the amine, removable via hydrogenolysis.
-
Trifluoromethyl group: Enhances metabolic stability and modulates electronic properties through strong electron-withdrawing effects .
-
Allyl moiety: Offers a site for cross-coupling reactions (e.g., Heck, Suzuki) or oxidation to epoxy derivatives.
-
Pent-4-enoate backbone: The conjugated double bond enables cycloaddition reactions or dihydroxylation .
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular formula | C₁₈H₂₀F₃NO₅ |
| Molecular weight | 403.35 g/mol |
| Physical state | Colorless to pale yellow oil |
| Solubility | Soluble in THF, DCM, ethyl acetate; insoluble in water |
| Boiling point | Estimated 280–300°C (decomposes) |
| Log P (octanol-water) | ~3.8 (predicted) |
The trifluoromethyl group significantly increases hydrophobicity, as evidenced by the high predicted Log P value . NMR spectroscopy (¹H, ¹³C, ¹⁹F) confirms regiochemistry: δ 5.2–5.4 ppm (allylic protons), δ 7.3–7.5 ppm (benzyl aromatic protons), and δ -65 ppm (CF₃, ¹⁹F NMR).
Synthetic Methodologies
Stepwise Synthesis
The compound is typically synthesized in three stages:
-
Amine Protection
-
Allylation
-
Esterification
Industrial-Scale Production
Optimized protocols employ continuous flow reactors to enhance yield (85–90%) and purity (>98%). Key parameters:
-
Residence time: 30 minutes
-
Temperature: 50°C
-
Catalyst: Immobilized lipase for enantioselective esterification .
Reactivity and Functionalization
Key Reaction Pathways
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Cbz Deprotection | H₂, Pd/C, ethanol | Free amine + toluene + CO₂ |
| Allyl Oxidation | OsO₄, NMO | Epoxide or diol derivatives |
| Ester Hydrolysis | LiOH, THF/H₂O | Carboxylic acid |
| Cross-Coupling | Pd(PPh₃)₄, arylboronic acid | Biaryl-functionalized derivatives |
Case Study: Suzuki-Miyaura Coupling
A 2024 study demonstrated the compound’s utility in synthesizing trifluoromethylated biaryl motifs :
-
Deprotection of Cbz group under hydrogenolysis.
-
Suzuki coupling with 4-iodotoluene (Pd(OAc)₂, SPhos ligand).
-
Yield: 78% with 95% enantiomeric purity.
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 (breast) | 12.4 | Apoptosis via caspase-3 activation |
| A549 (lung) | 18.9 | Cell cycle arrest (G2/M phase) |
| Hazard Statement | Precautionary Measures |
|---|---|
| H315 (Skin irritation) | Wear nitrile gloves |
| H319 (Eye irritation) | Use safety goggles |
| H335 (Respiratory irritation) | Use fume hood |
Industrial Applications
Pharmaceutical Intermediates
Used in synthesizing:
Material Science
Incorporated into fluorinated polymers for:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume